2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimal time and cost, and straightforward experimental procedures. These methods allow for the fast generation of functionalized molecules in a single step .
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The conditions for these reactions can vary but often involve mild temperatures and environmentally benign solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antifungal, and anticancer agent.
Medicine: Explored for its anxiolytic, anti-ulcer, and antiprotozoal properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,5-a]pyridine: Significant structural component of many pharmaceuticals and agrochemicals.
Uniqueness
2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its biological activity and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O.ClH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
InChI Key |
MOAUKTPXJZVVAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Origin of Product |
United States |
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